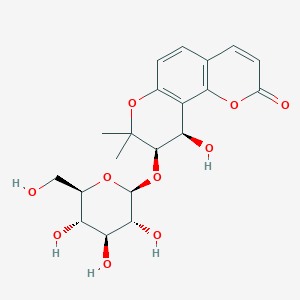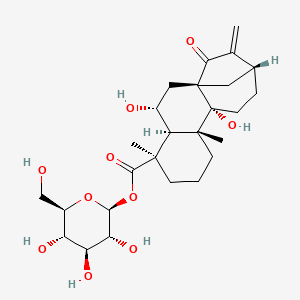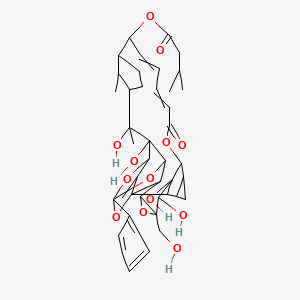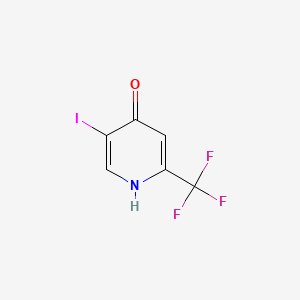
4-ヒドロキシ-5-ヨード-2-(トリフルオロメチル)ピリジン
説明
4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine is a heterocyclic organic compound with the molecular formula C6H3F3INO It is characterized by the presence of a hydroxyl group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring
科学的研究の応用
4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine has several scientific research applications, including:
作用機序
Target of Action
Similar compounds with a trifluoromethylpyridine (tfmp) moiety have been used in the pharmaceutical and agrochemical industries . The biological activities of TFMP derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
Tfmp derivatives are known to interact with their targets in a manner that combines the unique properties of the fluorine atom and the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have applications in various fields due to their unique physicochemical properties .
Result of Action
Tfmp derivatives are known to have significant biological activities due to their unique physicochemical properties .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
生化学分析
Biochemical Properties
It is known that pyridine derivatives, such as this compound, are heterocyclic building blocks . They have useful applications in catalysis, drug design, molecular recognition, and natural product synthesis
Cellular Effects
It is known that pyridine derivatives can have significant impacts on cell function . For example, they can influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyridine derivatives can interact with biomolecules, inhibit or activate enzymes, and change gene expression
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions . Information on the compound’s degradation and long-term effects on cellular function in in vitro or in vivo studies is currently unavailable.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of 4-iodobenzene . This process can be achieved through various synthetic routes, including the use of trichloromethyl-pyridine and subsequent exchange reactions between chlorine and fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.
化学反応の分析
Types of Reactions
4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while substitution of the iodine atom may produce various substituted pyridine derivatives.
類似化合物との比較
Similar Compounds
2-Hydroxy-5-(trifluoromethyl)pyridine: Similar in structure but lacks the iodine atom.
4-(Trifluoromethyl)pyridine: Contains the trifluoromethyl group but lacks both the hydroxyl and iodine groups.
Uniqueness
4-Hydroxy-5-iodo-2-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the iodine atom provides a site for further functionalization through substitution reactions .
特性
IUPAC Name |
5-iodo-2-(trifluoromethyl)-1H-pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3INO/c7-6(8,9)5-1-4(12)3(10)2-11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLFJGAJEPFGDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C(C1=O)I)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283975 | |
| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027818-89-8 | |
| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027818-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Iodo-2-(trifluoromethyl)-4-pyridinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-iodo-2-(trifluoromethyl)pyridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



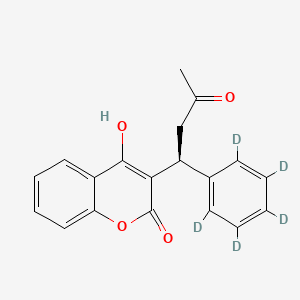

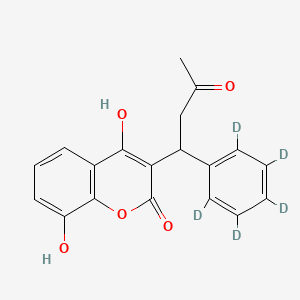
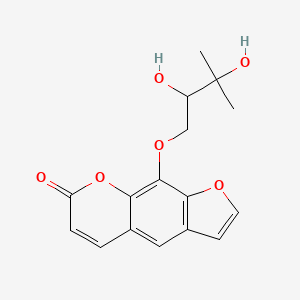

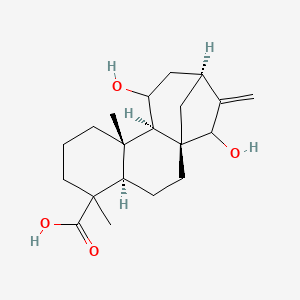
![[(1S,2S,4S,6R,7S,9R,13R,17S)-15-methoxy-2,6,14,17-tetramethyl-3,11,16-trioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-14-en-4-yl] acetate](/img/structure/B602777.png)
